molecular formula C8H2BrF6NO2 B176610 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene CAS No. 133307-04-7

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Cat. No.: B176610
CAS No.: 133307-04-7
M. Wt: 338 g/mol
InChI Key: GUVIMILYYYKCDW-UHFFFAOYSA-N
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Description

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is an organic compound with the molecular formula C8H2BrF6NO2 It is a derivative of bromobenzene, where the benzene ring is substituted with nitro, bromine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.

    Trifluoromethylation: Introduction of the trifluoromethyl groups using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution.

    Nucleophilic Aromatic Substitution: The nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3).

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Reduction: The major product is 6-amino-2,4-bis(trifluoromethyl) bromobenzene.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.

Scientific Research Applications

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These interactions can affect biological pathways and cellular processes, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(trifluoromethyl)bromobenzene
  • 2,5-Bis(trifluoromethyl)bromobenzene
  • 3,5-Bis(trifluoromethyl)bromobenzene

Uniqueness

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-1-nitro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVIMILYYYKCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated nitric acid (2.6 ml) was cautiously added to a solution of 2,4-bis(trifluoromethyl)bromobenzene (16 g) in concentrated sulphuric acid (48 ml), and the mixture was heated to 80° C. for 6 hours. After cooling to ambient temperature and allowing to stand overnight, the reaction mixture was cautiously poured onto ice, and extracted with ethyl acetate. The organic extracts were washed with water and brine and dried over magnesium sulphate. Evaporation of the solvent, under reduced pressure, gave 6-nitro-2,4-bis(trifluoromethyl) bromobenzene as a yellow liquid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

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